molecular formula C16H18N2Na2O14S2 B013900 Bis(sulfosuccinimidyl) suberate sodium salt CAS No. 127634-19-9

Bis(sulfosuccinimidyl) suberate sodium salt

Cat. No. B013900
M. Wt: 572.4 g/mol
InChI Key: MGJYOHMBGJPESL-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of BS^3 involves the incorporation of N-hydroxysulfosuccinimide into active ester molecules, leading to highly efficient protein cross-linkers like BS^3 and its derivatives. These reagents exhibit hydrophilic and membrane-impermeant properties, making them suitable for cross-linking proteins at physiological pH without penetrating cellular membranes (Staros, 1982).

Molecular Structure Analysis

The molecular structure of BS^3 and its behavior in protein cross-linking were explored through studies on human erythrocytes and erythrocyte membranes. BS^3 was shown to efficiently cross-link subunits of the anion channel (band 3) to covalent dimers at the extracytoplasmic membrane face, demonstrating its specificity and effectiveness in protein interaction studies (Staros, 1982).

Chemical Reactions and Properties

BS^3 is used in various chemical reactions for cross-linking proteins. For instance, it has been employed to cross-link human erythrocyte band 3, indicating ligand modulation of alternate quaternary forms of the protein. These forms include covalent dimers and noncovalent tetramers, showcasing the versatility of BS^3 in modulating protein structure and interactions (Salhany, Sloan, & Cordes, 1990).

Physical Properties Analysis

The physical properties of BS^3-enhanced systems, such as helix-shaped microchannels combined with BS^3 for biomolecule isolation from liquid biopsies, reveal its utility in changing the sample preparation paradigm. This combination has demonstrated efficacy in pathogen enrichment and nucleic acid isolation, highlighting BS^3's role in enhancing diagnostic applications (Choong Eun Jin et al., 2020).

Scientific Research Applications

  • Microemulsion Behavior : It's used for studying the behavior of microemulsions and their interactions with other substances (Gulari, Bedwell, & Alkhafaji, 1980).

  • Protein Domain Contact Points : This compound helps identify specific protein domain contact points between tropoelastin monomers, which is crucial for understanding elastin macro-assemblies (Wise, Mithieux, Raftery, & Weiss, 2005).

  • NMR Spectroscopy : It's utilized to encapsulate proteins for high-resolution NMR spectroscopy while maintaining high structural fidelity (Shi, Peterson, & Wand, 2005).

  • Phase Behavior Studies : The compound is significant in determining phase behaviors of fluorinated surfactants in supercritical CO2 and 1,1,1,2-tetrafluoroethane (Liu et al., 2007).

  • Protein Cross-Linking : It acts as a highly efficient protein cross-linker at physiological pH, used for cross-linking subunits of the anion channel in human erythrocytes (Staros, 1982).

  • Water-in-CO2 Microemulsions : It stabilizes water in carbon dioxide microemulsions and is useful for different temperatures and water-to-surfactant molar ratios (Liu and Erkey, 2001; Liu et al., 2006).

  • Hemoglobin Cross-Linking : Bis(sulfosuccinimidyl) suberate sodium salt can generate cross-linked hemoglobin with reduced oxygen affinity, which is pivotal in understanding hemoglobin's functionality (Manjula, Smith, Malavalli, & Acharya, 1995).

  • Electrolyte for Sodium-Ion Batteries : It's used in high-voltage rechargeable aqueous sodium-ion batteries (Kühnel, Reber, & Battaglia, 2017).

  • Horseradish Peroxidase Conjugates : This compound is used in a two-step procedure to prepare horseradish peroxidase conjugates, enhancing their stability and biological activities (Presentini, 2017).

  • Inhibition of Platelet Aggregation : It inhibits platelet aggregation in response to collagen, indicating a direct involvement in collagen-induced platelet aggregation (Kotite, Staros, & Cunningham, 1984).

  • Biomolecule Isolation : The compound is used in helix-shaped microchannels for biomolecule isolation from liquid biopsies, aiding in ultrasensitive diagnosis in various disease applications (Jin et al., 2020).

  • Studying Membrane Proteins : It aids in determining the membrane sidedness of proteins in cells and erythrocytes (Till, Schmidt, Linss, & Baumann, 2007).

Safety And Hazards

Bis(sulfosuccinimidyl) suberate sodium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation5. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment56.


properties

IUPAC Name

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJYOHMBGJPESL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421984
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(sulfosuccinimidyl) suberate sodium salt

CAS RN

127634-19-9
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
NL Klyachko, DS Manickam, AM Brynskikh… - … , biology and medicine, 2012 - Elsevier
Formulations of antioxidant enzymes, superoxide dismutase 1 (SOD1, also known as Cu/Zn SOD) and catalase were prepared by electrostatic coupling of enzymes with cationic block …
A Alegria-Schaffer - Methods in Enzymology, 2014 - Elsevier
This protocol describes a general protein-to-protein cross-linking procedure using the water-soluble amine-reactive homobifunctional BS 3 (bis[sulfosuccinimidyl] suberate); however, …
X Liu, P Liu, X Huo, X Liu, J Liu - Analytica Chimica Acta, 2016 - Elsevier
TiO 2 nanosheets (TNSs) were synthesized and deposited on multi-wall carbon nanotubes (MWCNTs) to form a nano-composite through a hydrothermal method, followed by the …
JM Alonso, AAM Bielen, W Olthuis, SWM Kengen… - Applied surface …, 2016 - Elsevier
Alkene-based self-assembled monolayers grafted on oxidized Pt surfaces were used as a scaffold to covalently immobilize oxidase enzymes, with the aim to develop an amperometric …
SL Jeppe Knudsen, AS Wai Mac, L Henriksen… - Growth …, 2014 - Taylor & Francis
EGF receptor (EGFR) and its signaling have been investigated for many years, but how its different ligands regulate signaling has not been thoroughly explored. When investigating …
W Christenson, I Yermolenko, B Plochberger… - Ultramicroscopy, 2014 - Elsevier
Adsorption of fibrinogen on various surfaces produces a nanoscale multilayer matrix, which strongly reduces the adhesion of platelets and leukocytes with implications for hemostasis …
X Liu, X Huo, P Liu, Y Tang, J Xu, H Ju - Biosensors and Bioelectronics, 2017 - Elsevier
In this work, an ultrasensitive immunosensing scaffold was structured with TiO 2 nanowire (TiNW) arrays modified with molybdenum (Mo) and MoS 2 flakes by a triplex “etching, doping …
M Miyachi, S Ikehira, D Nishiori, Y Yamanoi… - Langmuir, 2017 - ACS Publications
Photosystem II (PSII)-modified gold electrodes were prepared by the deposition of PSII reconstituted with platinum nanoparticles (PtNPs) on Au electrodes. PtNPs modified with 1-[15-(3,…
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
ZH Chen, YS Wu, MJ Chen, JY Hou, ZQ Ren… - Journal of …, 2013 - Springer
Quantum dots are not widely used in clinical diagnosis. However, the homogeneous time-resolved fluorescence assay possesses many advantages over current methods for the …
NL Klyachko, MJ Haney, Y Zhao, DS Manickam… - …, 2014 - Future Medicine
Aims: Active targeted transport of the nanoformulated redox enzyme, catalase, in macrophages attenuates oxidative stress and as such increases survival of dopaminergic neurons in …

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